1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one
Overview
Description
1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one is a complex organic compound that combines the structural features of phenothiazine and tetrazole Phenothiazine is known for its applications in antipsychotic drugs, while tetrazole derivatives are often used in pharmaceuticals and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one typically involves multiple steps:
Formation of Phenothiazine Derivative: Phenothiazine is first modified to introduce a reactive group, such as a nitrile, by reacting it with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide.
Tetrazole Formation: The nitrile group is then converted to a tetrazole by treatment with sodium azide in dimethylformamide (DMF).
Coupling Reaction: The phenothiazine-tetrazole intermediate is then coupled with a butanone derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: May serve as a lead compound for developing new pharmaceuticals.
Industry: Could be used in the development of new materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one is not fully understood. it is believed to interact with various molecular targets due to its phenothiazine and tetrazole moieties. Phenothiazine derivatives are known to interact with dopamine receptors, while tetrazoles can bind to metal ions and enzymes. The compound may exert its effects through a combination of these interactions, affecting multiple pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Chlorpromazine, Thioridazine.
Tetrazole Derivatives: Losartan, Valsartan.
Uniqueness
1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one is unique due to its combination of phenothiazine and tetrazole structures. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-(1-phenyltetrazol-5-yl)sulfanylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS2/c1-2-19(31-23-24-25-26-28(23)16-10-4-3-5-11-16)22(29)27-17-12-6-8-14-20(17)30-21-15-9-7-13-18(21)27/h3-15,19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFZIYZXQMZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NN=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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